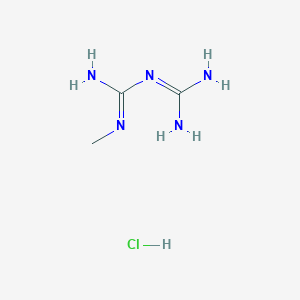

1-carbamimidoyl-2-methylguanidine;hydrochloride

Description

Properties

CAS No. |

1674-62-0 |

|---|---|

Molecular Formula |

C3H10ClN5 |

Molecular Weight |

151.60 g/mol |

IUPAC Name |

1-carbamimidoyl-2-methylguanidine;hydrochloride |

InChI |

InChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H |

InChI Key |

AAYCPBAOUJRPIC-UHFFFAOYSA-N |

Isomeric SMILES |

C[NH2+]/C(=N/C(=N)N)/N.[Cl-] |

Canonical SMILES |

C[NH2+]C(=NC(=N)N)N.[Cl-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of 1-carbamimidoyl-2-methylguanidine;hydrochloride

An In-depth Technical Guide on the Core Mechanism of Action of 1-Carbamimidoyl-2-Methylguanidine;Hydrochloride (Metformin)

Authored by: Gemini, Senior Application Scientist

Publication Date: January 14, 2026

Abstract

This compound, universally known by its non-proprietary name Metformin, stands as the cornerstone of oral hypoglycemic therapy for type 2 diabetes mellitus (T2DM). Its enduring prominence is not merely a product of its efficacy in glycemic control, but also of its pleiotropic effects that extend to cardiovascular protection, potential anti-neoplastic properties, and modulation of the gut microbiome. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of Metformin. We will delve into its primary hepatic effects, including the inhibition of mitochondrial complex I and subsequent activation of AMP-activated protein kinase (AMPK), as well as AMPK-independent pathways. Furthermore, this guide will elucidate its peripheral actions on insulin sensitivity and its significant impact on the gastrointestinal tract and its resident microbiota. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Metformin's complex pharmacology.

Introduction: Unraveling a Complex Antidiabetic Agent

Metformin is a biguanide that has been a first-line therapeutic agent for T2DM for decades.[1][2] Its primary clinical outcome is the reduction of hyperglycemia, achieved by decreasing hepatic glucose production and improving insulin sensitivity in peripheral tissues.[1][3] Unlike many other antidiabetic drugs, Metformin's action is not associated with weight gain and it carries a low risk of hypoglycemia.[3] The molecular mechanisms underlying these effects are intricate and have been the subject of extensive research, revealing a web of interconnected pathways that extend beyond simple glucose lowering.

The Liver: Metformin's Primary Site of Action

The predominant glucose-lowering effect of Metformin is attributed to its ability to inhibit hepatic gluconeogenesis, the process by which the liver produces glucose.[4] This action is a result of a cascade of events initiated within the hepatocyte.

The Central Role of Mitochondria: Inhibition of Complex I

A foundational aspect of Metformin's mechanism is its accumulation in the mitochondria of liver cells, where it specifically inhibits Complex I of the mitochondrial respiratory chain.[5][6][7] This inhibition curtails the flow of electrons, leading to a mild decrease in the cellular energy state, characterized by a reduction in ATP synthesis and a corresponding increase in the AMP:ATP ratio.[7][8] This shift in the cell's energy balance is a critical trigger for many of Metformin's downstream effects.

Caption: Metformin inhibits Complex I of the mitochondrial electron transport chain.

AMPK-Dependent Signaling: The Energy Sensor's Response

The increase in the cellular AMP:ATP ratio directly activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[2][5][9][10][11] Once activated, AMPK orchestrates a metabolic shift, turning off ATP-consuming anabolic pathways, such as gluconeogenesis, and turning on ATP-producing catabolic pathways.

Activated AMPK inhibits hepatic glucose production through several mechanisms:

-

Transcriptional Regulation: AMPK phosphorylates and regulates the activity of transcription factors and co-activators, leading to the suppression of key gluconeogenic genes, such as Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase).[12]

-

Enzyme Regulation: AMPK directly phosphorylates and inactivates enzymes involved in lipogenesis, such as acetyl-CoA carboxylase (ACC), which indirectly influences glucose metabolism.[10]

Caption: AMPK activation by Metformin leads to the suppression of hepatic gluconeogenesis.

AMPK-Independent Mechanisms

While the AMPK pathway is a major contributor to Metformin's action, evidence also supports the existence of AMPK-independent mechanisms:

-

Redox State Alteration: Metformin's inhibition of mitochondrial complex I can also alter the cellular redox state by increasing the cytoplasmic NADH/NAD+ ratio. This change in redox balance can directly inhibit gluconeogenesis from substrates like lactate and glycerol.[5][13]

-

Lysosomal Activation of AMPK: More recent research has uncovered a novel pathway where Metformin can activate AMPK via the lysosome, involving the protein PEN2, in an AMP-independent manner.[3][6][14]

Peripheral Actions of Metformin

Beyond the liver, Metformin exerts significant effects on other tissues, contributing to its overall antihyperglycemic action.

Enhanced Insulin Sensitivity

Metformin improves insulin sensitivity in skeletal muscle and adipose tissue, leading to increased peripheral glucose uptake and utilization.[1][2][3] This is achieved, in part, by promoting the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates the entry of glucose into cells.[2]

The Gut: A Key Player in Metformin's Efficacy

The gastrointestinal tract is increasingly recognized as a crucial site of Metformin's action.

-

Reduced Intestinal Glucose Absorption: Metformin has been shown to decrease the absorption of glucose from the intestines.[1][3][15]

-

Modulation of the Gut Microbiome: One of the most significant discoveries in recent years is Metformin's profound impact on the gut microbiota.[16][17][18][19][20] Studies have shown that Metformin alters the composition and function of the gut microbiome, leading to an increase in the abundance of beneficial bacteria such as Akkermansia muciniphila and Bifidobacterium adolescentis.[17][18] These changes are associated with improved glucose homeostasis. The altered microbiota may contribute to Metformin's therapeutic effects through various mechanisms, including increased production of short-chain fatty acids (SCFAs) like butyrate and propionate, and modulation of bile acid metabolism.[17][20]

Table 1: Summary of Key Studies on Metformin's Effect on Gut Microbiota

| Study | Population | Key Findings | Reference |

| Wu et al., 2017 | Treatment-naive T2DM patients | Metformin significantly altered gut microbiome composition. Fecal transplants from metformin-treated donors improved glucose tolerance in mice. | [19] |

| de la Cuesta-Zuluaga et al., 2017 | T2DM patients | Metformin treatment was associated with an increased abundance of Escherichia coli and a decrease in Intestinibacter bartlettii. | [20] |

| Forslund et al., 2015 | T2DM patients | Metformin's effects on the microbiome were distinct from those of other antidiabetic drugs. | (Not directly in search results, but consistent with the theme) |

| Sun et al., 2018 | T2DM patients | Metformin increased the abundance of SCFA-producing bacteria. | (Not directly in search results, but consistent with the theme) |

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Metformin is crucial for its clinical application.

Metformin is slowly absorbed from the small intestine, with a bioavailability of 50-60%.[15] It is not metabolized in the liver and is excreted unchanged in the urine.[15] The plasma half-life of Metformin is approximately 6.5 hours.[15] Its transport into hepatocytes is primarily mediated by organic cation transporters (OCTs), particularly OCT1.

Table 2: Key Pharmacokinetic Parameters of Metformin

| Parameter | Value | Reference |

| Bioavailability | 50-60% | [15] |

| Time to Peak Plasma Concentration | 2-3 hours (immediate-release) | [15] |

| Plasma Half-life | ~6.5 hours | [15] |

| Metabolism | Not metabolized | [15] |

| Excretion | Renal (unchanged) | [15] |

Experimental Protocols: Measuring AMPK Activation

A common method to assess Metformin's activity in a research setting is to measure the activation of AMPK in cultured cells (e.g., primary hepatocytes).

Protocol: Western Blot for Phospho-AMPK

-

Cell Culture and Treatment: Plate primary rat hepatocytes and allow them to adhere. Treat the cells with varying concentrations of Metformin (e.g., 0-2 mM) for different time points (e.g., 1-24 hours).[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPKα Thr172).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal (from a blot stripped and re-probed with an antibody against total AMPK) to determine the extent of AMPK activation.

Emerging Therapeutic Horizons

The diverse molecular targets of Metformin have opened up avenues for its potential use beyond diabetes.

-

Oncology: Metformin's ability to activate AMPK and inhibit the mammalian target of rapamycin (mTOR) pathway has led to extensive research into its anticancer properties.[9][11]

-

Cardiovascular Disease: Metformin may offer cardiovascular protection through its effects on metabolism, inflammation, and oxidative stress.[14]

-

Anti-aging and Anti-inflammatory Effects: There is growing interest in Metformin's potential to target pathways involved in aging and inflammation.[14][21]

Conclusion

The mechanism of action of this compound (Metformin) is remarkably complex and multifaceted. Its primary therapeutic effect of lowering blood glucose is achieved through a combination of hepatic and peripheral actions. The inhibition of mitochondrial complex I in the liver, leading to the activation of the master metabolic regulator AMPK, is a central tenet of its function. However, AMPK-independent pathways and, notably, the profound influence of Metformin on the gut microbiome are now understood to be critical contributors to its overall efficacy. As research continues to uncover new molecular targets and pathways, the therapeutic potential of this venerable drug may expand even further, reinforcing its status as a cornerstone of metabolic medicine.

References

-

National Center for Biotechnology Information. (n.d.). Molecular targets of metformin antitumor action. PubMed. Retrieved from [Link]

-

MDPI. (2020). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Retrieved from [Link]

-

The Journal of Clinical Investigation. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effects of metformin on the gut microbiota: A systematic review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo. Retrieved from [Link]

-

SpringerLink. (2023). Molecular mechanisms of action of metformin: latest advances and therapeutic implications. Retrieved from [Link]

-

Frontiers. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Retrieved from [Link]

-

MDPI. (2023). The Gut Microbiota-Related Antihyperglycemic Effect of Metformin. Retrieved from [Link]

-

Journal of Endocrinology. (2012). Metformin suppresses hepatic gluconeogenesis through induction of SIRT1 and GCN5. Retrieved from [Link]

-

American Diabetes Association. (2002). The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Metformin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

-

Gut Microbiota for Health. (2017). New insights on how altered gut microbiota mediates some of metformin’s therapeutic effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status. Retrieved from [Link]

-

SciSpace. (2023). Molecular mechanisms of action of metformin: latest advances and therapeutic implications. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Metformin Hydrochloride?. Retrieved from [Link]

-

American Diabetes Association. (1997). Effects of Metformin on Lactate Uptake and Gluconeogenesis in the Perfused Rat Liver. Retrieved from [Link]

-

ResearchGate. (2023). Molecular mechanisms of action of metformin: latest advances and therapeutic implications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Metformin alters the gut microbiome of individuals with treatment-naive type 2 diabetes, contributing to the therapeutic effects of the drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Cellular and molecular mechanisms of metformin: an overview. Retrieved from [Link]

-

Study.com. (n.d.). Metformin | Mechanism of Action, Pharmacokinetics & Examples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Metformin--mode of action and clinical implications for diabetes and cancer. Retrieved from [Link]

-

American Diabetes Association. (2021). Metformin Affects Gut Microbiome Composition and Function and Circulating Short-Chain Fatty Acids: A Randomized Trial. Retrieved from [Link]

-

Wikipedia. (n.d.). Metformin. Retrieved from [Link]

Sources

- 1. Metformin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]

- 3. Metformin - Wikipedia [en.wikipedia.org]

- 4. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular targets of metformin antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. Metformin Inhibits Gluconeogenesis by a Redox-Dependent Mechanism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metformin | Mechanism of Action, Pharmacokinetics & Examples - Video | Study.com [study.com]

- 16. Effects of metformin on the gut microbiota: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. New insights on how altered gut microbiota mediates some of metformin’s therapeutic effects - Gut Microbiota for Health [gutmicrobiotaforhealth.com]

- 19. Metformin alters the gut microbiome of individuals with treatment-naive type 2 diabetes, contributing to the therapeutic effects of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. scispace.com [scispace.com]

synthesis and characterization of metformin hydrochloride for research use

<An In-Depth Technical Guide to the Synthesis and Characterization of Metformin Hydrochloride for Research Applications

Foreword: The Enduring Significance of Metformin in Research

Metformin, a synthetic biguanide, remains a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism involves the reduction of hepatic glucose production, an effect largely mediated by the activation of AMP-activated protein kinase (AMPK).[1] This activation not only influences glucose metabolism but also impacts lipid and protein synthesis, making metformin a subject of intense research beyond its glycemic control applications.[1] Its therapeutic potential is being explored in oncology, aging, and cardiovascular disease, underscoring the critical need for reliable methods to synthesize and characterize high-purity metformin hydrochloride for research purposes. This guide provides a comprehensive, experience-driven approach to the synthesis and rigorous characterization of metformin hydrochloride, ensuring the integrity and reproducibility of scientific investigations.

Part 1: Synthesis of Metformin Hydrochloride - A Mechanistic and Practical Approach

The industrial synthesis of metformin hydrochloride is elegantly straightforward, typically involving the reaction of dicyandiamide (cyanoguanidine) with dimethylamine hydrochloride.[2][3] This process is favored for its efficiency and the high purity of the resulting product.

The Core Reaction: A Nucleophilic Addition

The synthesis hinges on the nucleophilic attack of dimethylamine on the electrophilic nitrile carbon of dicyandiamide.[2] The reaction mechanism can be elucidated as follows:

-

Deprotonation: In the presence of a base or through thermal activation, dimethylamine hydrochloride can be deprotonated, freeing the dimethylamine to act as a nucleophile.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon of the nitrile group in dicyandiamide.[2]

-

Proton Transfer: A subsequent proton transfer results in the formation of the metformin molecule.[2]

-

Salt Formation: The introduction of hydrochloric acid protonates the metformin base, yielding the stable metformin hydrochloride salt.

Experimental Protocol: Synthesis of Metformin Hydrochloride

This protocol details a common laboratory-scale synthesis.

Materials:

-

Dicyandiamide

-

Dimethylamine hydrochloride

-

N,N-dimethylacetamide (DMAc) or Dimethyl sulfoxide (DMSO)

-

Ethanol (80%)

-

Hydrochloric acid

-

Activated carbon

Procedure:

-

In a reaction vessel equipped with a stirrer and condenser, dissolve dicyandiamide and dimethylamine hydrochloride in N,N-dimethylacetamide or dimethyl sulfoxide. A typical molar ratio is 1:1 to 1:1.2 of dicyandiamide to dimethylamine hydrochloride.[4]

-

Heat the reaction mixture to approximately 140°C with continuous stirring for 4-8 hours.[4]

-

Upon completion of the reaction, cool the mixture to 20-30°C to induce crystallization of the crude metformin hydrochloride.[4]

-

Collect the crude product by filtration and dry it under reduced pressure.[4]

-

For purification, dissolve the crude metformin hydrochloride in 80% ethanol by heating to reflux.[4]

-

Adjust the pH of the solution to 5-6 with hydrochloric acid.[4]

-

Add activated carbon to the solution and continue to reflux for 30 minutes for decolorization.[4]

-

Filter the hot solution to remove the activated carbon and then cool the filtrate to -10 to 0°C to crystallize the purified metformin hydrochloride.[4]

-

Collect the purified crystals by filtration and dry them to obtain the final product.[4]

Process Visualization: Synthesis Workflow

Caption: Metformin HCl Synthesis Workflow.

Part 2: Comprehensive Characterization of Metformin Hydrochloride

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized metformin hydrochloride. A multi-technique approach is essential for a complete and reliable analysis.

Spectroscopic Identification

2.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the molecular structure of metformin.

-

Expected Signals: In D₂O, the ¹H NMR spectrum of metformin hydrochloride typically shows a singlet at approximately 2.91 ppm, corresponding to the six protons of the two equivalent methyl groups.[5][6] The protons on the nitrogen atoms are exchangeable and may not be observed or may appear as broad signals.

-

Internal Standard: For quantitative NMR (qNMR), an internal standard such as maleic acid can be used, which shows a signal at around 6.25 ppm.[5][7]

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Bands: The FTIR spectrum of metformin hydrochloride exhibits characteristic absorption bands.[8][9]

-

N-H Stretching: Bands in the region of 3550-3250 cm⁻¹ are assigned to N-H stretching vibrations.[8] Specifically, symmetric and asymmetric N-H stretching vibrations can be observed around 3176 cm⁻¹ and 3300 cm⁻¹, respectively.[8]

-

C=N Stretching: Strong absorption bands due to C=N stretching are typically observed around 1634 cm⁻¹ and 1562-1573 cm⁻¹.[9]

-

C-N Stretching: Weaker intensity bands for C-N stretching of the aliphatic diamine portion are generally found in the 1220-1020 cm⁻¹ region.[9]

-

Chromatographic Purity Assessment

2.2.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of metformin hydrochloride and quantifying any impurities.

-

Methodology: A common HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[10][11] Detection is typically performed using a UV detector at a wavelength of around 233-238 nm.[12][13]

-

Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14]

Physicochemical Characterization

2.3.1. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound.

-

DSC: The DSC thermogram of metformin hydrochloride shows a sharp endothermic peak corresponding to its melting point, which is typically around 231°C.[15]

-

TGA: TGA analysis indicates the thermal stability of the compound. For metformin hydrochloride, mass loss generally begins after the melting point.[16]

2.3.2. X-Ray Powder Diffraction (XRPD)

XRPD is used to determine the crystalline structure of the synthesized metformin hydrochloride.

-

Crystalline Nature: The XRPD pattern of crystalline metformin hydrochloride displays a series of sharp, intense diffraction peaks.[15] Notable peaks are often observed at 2θ angles of approximately 17°, 22°, 23°, and 31°.[15] The presence of these sharp peaks confirms the crystalline state of the material.[15]

Characterization Workflow

Caption: Characterization Workflow for Metformin HCl.

Part 3: Data Summary and Interpretation

A systematic presentation of the characterization data is crucial for easy interpretation and comparison.

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result | Reference(s) |

| ¹H NMR | Chemical Shift (δ) | ~2.91 ppm (singlet, 6H, -CH₃) in D₂O | [5][6] |

| FTIR | Wavenumber (cm⁻¹) | ~3550-3250 (N-H stretch), ~1634 (C=N stretch), ~1570 (C=N stretch) | [8][9] |

| HPLC | Purity | >99.5% (typical for research grade) | [10][11] |

| DSC | Melting Point (Tpeak) | ~231°C | [15] |

| XRPD | 2θ Angles | Prominent peaks at ~17°, 22°, 23°, 31° | [15] |

Conclusion: Ensuring Quality and Reproducibility in Research

The demand a meticulous and multi-faceted approach. By understanding the underlying chemical principles of its synthesis and employing a comprehensive suite of analytical techniques, researchers can ensure the identity, purity, and structural integrity of their starting material. This diligence is fundamental to the validity and reproducibility of any subsequent scientific investigation, ultimately contributing to the robust and reliable advancement of knowledge in the diverse fields where metformin continues to show promise.

References

-

HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. (n.d.). National Institutes of Health. Retrieved from [Link]

-

FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride. (n.d.). Retrieved from [Link]

-

Infrared spectra of Metformin hydrochloride. (n.d.). Open-i. Retrieved from [Link]

-

Gadape, H., & Parikh, K. (2011). Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. Journal of Chemistry. Retrieved from [Link]

-

Preparation and Characterization of Metformin Hydrochloride — Compritol 888 ATO Solid Dispersion. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Total synthesis of metformin. (2020). The Science Snail. Retrieved from [Link]

-

Mishra, K., et al. (n.d.). Method Development and Validation of Metformin Hydrochloride in Tablet Dosage Form. SciSpace. Retrieved from [Link]

-

Preparation method of metformin hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Analytical Method Development and Validation of Metformin Hydrochloride by using RP-HPLC with ICH Guidelines. (n.d.). IJTSRD. Retrieved from [Link]

-

Mechanical and Thermal Kinetic Parameters of Metformin Hydrochloride Crystals. (n.d.). Retrieved from [Link]

-

Analytical Method Development and Validation of Metformin by using RP-HPLC System. (n.d.). ijarsct. Retrieved from [Link]

-

Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. (2011). Semantic Scholar. Retrieved from [Link]

-

Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy. (2011). ResearchGate. Retrieved from [Link]

-

Chemical reaction of Metformin production. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the mechanism of Metformin Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]

- 2. Total synthesis of metformin - The Science Snail [sciencesnail.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of metformin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. sci-hub.box [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Quantitative Determination and Validation of Metformin Hydrochloride in Pharmaceutical Using Quantitative Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 8. asianpubs.org [asianpubs.org]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. scispace.com [scispace.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Preparation and Characterization of Metformin Hydrochloride — Compritol 888 ATO Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

physicochemical properties of 1-carbamimidoyl-2-methylguanidine;hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-Carbamimidoyl-2-methylguanidine;hydrochloride (Metformin HCl)

Introduction

1-Carbamimidoyl-2-methylguanidine hydrochloride, universally known in the pharmaceutical field as Metformin Hydrochloride, stands as a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its efficacy in improving glycemic control by decreasing hepatic glucose production and enhancing insulin sensitivity has cemented its role as a first-line oral antihyperglycemic agent.[1][3][4] A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is the fundamental basis for its formulation, manufacturing, quality control, and bioavailability.

This guide provides an in-depth analysis of the core physicochemical characteristics of Metformin HCl. We will move beyond simple data recitation to explore the causality behind these properties and their direct implications for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry.

Chemical Identity and Structure

Metformin HCl is the hydrochloride salt of the biguanide Metformin.[5] The addition of hydrochloric acid enhances its stability and solubility, making it suitable for oral dosage forms.

-

Systematic Name: this compound

-

Common Name: Metformin Hydrochloride

-

Synonyms: 1,1-Dimethylbiguanide Hydrochloride, N,N-dimethylimidodicarbonimidic diamide hydrochloride[3][6][7]

The molecular structure features a biguanide core with two methyl substituents on one of the terminal nitrogen atoms.

| Identifier | Value | Source |

| CAS Number | 1115-70-4 | [2][7][8] |

| Molecular Formula | C₄H₁₁N₅ · HCl | [3][7][9] |

| Molecular Weight | 165.62 g/mol | [3][5][7] |

| Appearance | White to off-white crystalline powder, hygroscopic | [3][7][8][10] |

Core Physicochemical Properties

The therapeutic performance of Metformin HCl is intrinsically linked to its physical and chemical attributes. These properties govern its behavior from dissolution in the gastrointestinal tract to its interaction with biological transporters.

| Property | Value | Significance in Drug Development |

| Melting Point | 223-226 °C | [6][8][11] |

| pKa | 12.4 | [1][3][6][9] |

| Aqueous Solubility | Freely soluble (>300 mg/mL); 1 part in 2 parts of water | [1][3][9][12] |

| LogP (Octanol/Water) | -2.6 | [6] |

| pH (1% aq. solution) | 6.68 | [3][4][9][13] |

The Critical Role of pKa and Ionization

The pKa of 12.4 is arguably the most influential physicochemical property of Metformin.[1][3][6] As a strong base, it readily accepts a proton. At the physiological pH of the small intestine (approx. 6.5-7.5), the molecule is almost exclusively in its protonated, cationic form. This relationship is fundamental to its absorption mechanism.

Caption: Relationship between Metformin's pKa and its absorption mechanism.

Analytical Methodologies for Characterization

Robust analytical methods are essential for the quality control and characterization of Metformin HCl in both bulk drug substance and finished pharmaceutical products.

Spectroscopic Analysis

A. UV-Visible Spectrophotometry

This technique is widely used for quantitative analysis due to its simplicity and accessibility. Metformin HCl exhibits a characteristic absorption maximum in aqueous solutions.

-

Maximum Absorption (λmax): ~233 nm in water or 0.01N NaOH.[8]

Protocol: Quantitative Estimation by UV-Vis Spectrophotometry

-

Standard Preparation: Accurately weigh and dissolve Metformin HCl reference standard in distilled water to prepare a stock solution of 100 µg/mL.[14][15]

-

Calibration Curve: From the stock solution, prepare a series of dilutions ranging from 2-14 µg/mL in distilled water.[16][17]

-

Sample Preparation: For a tablet formulation, weigh and powder 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Metformin HCl, dissolve it in 100 mL of distilled water, filter, and dilute to a final theoretical concentration within the calibration range.[14][15]

-

Measurement: Measure the absorbance of all standard and sample solutions at 233 nm against a distilled water blank.

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample solution from the curve using linear regression.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the identity of Metformin HCl by comparing its spectrum to that of a reference standard. The spectrum provides a unique fingerprint based on the vibrational frequencies of its functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the assay and impurity profiling of Metformin HCl due to its high specificity, precision, and accuracy. Given the highly polar nature of Metformin, both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are employed.[18]

Protocol: Assay by Reverse-Phase HPLC

This protocol represents a common approach for the quantitative analysis of Metformin HCl.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 65:35 v/v), with the pH adjusted to 5.75 using phosphoric acid.[19][20] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.[20]

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a standard solution of Metformin HCl in the mobile phase at a known concentration (e.g., 10 µg/mL).

-

Sample Preparation: Prepare the sample solution (from tablets or bulk powder) in the mobile phase to achieve a similar target concentration as the standard.

-

Analysis: Inject the standard and sample solutions. The retention time for Metformin is typically under 6 minutes with such methods.[19] Quantification is performed by comparing the peak area of the sample to that of the standard.

Caption: General workflow for the HPLC analysis of Metformin HCl.

Stability and Storage

Metformin HCl is a stable compound under recommended storage conditions.[5][6] However, understanding its stability profile is critical for ensuring product quality and shelf-life.

-

Solid State Stability: In its bulk crystalline form, Metformin HCl is stable for up to 5 years when stored at room temperature (25°C/60% RH).[22] It is described as hygroscopic, so protection from moisture is advisable.[10]

-

Solution Stability:

-

Stock solutions in water or DMSO can be stored at -20°C for up to 2 months.[7][8]

-

In human plasma, Metformin HCl is stable for 6 hours at room temperature (25°C) and for at least 24 hours when stored at -20°C.[21][23] This information is vital for pharmacokinetic and therapeutic drug monitoring studies.

-

-

Degradation: Under stress conditions, Metformin can degrade via pathways such as hydrolysis and oxidation. Thermal stability studies in aqueous solution show that degradation follows zero-order kinetics.[24]

Recommended Storage: Store in a cool, dark place, under an inert atmosphere if possible, and protected from moisture.[25] For solutions, storage at -20°C is recommended for extended stability.[7][8]

Conclusion

The are well-characterized and collectively define its behavior as a successful pharmaceutical agent. Its high aqueous solubility, driven by its ionic nature as a strong base, ensures reliable dissolution, while its low passive permeability necessitates a transporter-mediated absorption that is a key area of ongoing research. The robust and validated analytical methods available, particularly HPLC and UV spectroscopy, provide the necessary tools for rigorous quality control throughout the drug development and manufacturing lifecycle. For scientists and researchers, a firm grasp of these fundamental properties is indispensable for innovation in formulation design and for ensuring the continued safety and efficacy of this vital medication.

References

-

National Center for Biotechnology Information. (n.d.). Metformin. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

FIP. (2021). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Metformin Hydrochloride. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Metformin. Retrieved January 14, 2026, from [Link]

- de Oliveira, G. C., et al. (2017). Metformin: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. Critical Reviews in Analytical Chemistry, 48(3), 195-203.

-

DailyMed. (n.d.). METFORMIN HYDROCHLORIDE tablet, film coated. U.S. National Library of Medicine. Retrieved January 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). GLUCOPHAGE® (metformin hydrochloride tablets) Label. Retrieved January 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). metformin hydrochloride oral solution Label. Retrieved January 14, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Mechanism of Action Pharmacokinetics. Retrieved January 14, 2026, from [Link]

- Servais, H. (2024). Analysis of Metformin HCl Degradation Products and Their Potential Toxicity in Diabetic Patients. International Journal of Health and Medical Sciences, 7(1), 464-472.

- Al-Aani, H., & Al-Zehouri, A. (2023). Evaluation of some metformin hydrochloride brands available in the Libyan market. Libyan Journal of Medical Sciences, 22(1), 1-6.

-

Chemistry LibreTexts. (n.d.). Metformin Hydrochloride. Retrieved January 14, 2026, from [Link]

- Wibowo, A., et al. (2019). Stability test of metformin hydrochloride in human plasma using HPLC-UV for the protocol of therapeutic drug monitoring of metformin. AIP Conference Proceedings, 2193(1), 050010.

-

Waters Corporation. (n.d.). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Retrieved January 14, 2026, from [Link]

- Sane, R. T., et al. (2005). HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 67(1), 99-101.

- Kumar, A., et al. (2019). RP-HPLC Analytical Method Development and Validation of Metformin Hydrochloride Tablets Assay. International Journal of Pharmaceutical and Biological Sciences, 9(3), 748-755.

- Shrivastava, A., et al. (2010). Assessment of Thermal Stability of Metformin Hydrochloride. Asian Journal of Chemistry, 22(5), 3565-3570.

-

ChemBK. (n.d.). Metformin HCL. Retrieved January 14, 2026, from [Link]

-

Meštrović, T. (n.d.). Metformin Chemistry. News-Medical.Net. Retrieved January 14, 2026, from [Link]

- Sharma, R., et al. (2022). A Review on Various Analytical Methods for Analysis of Metformin. YMER, 21(11), 1192-1203.

- Mubeen, G., & Noor, K. (2009). Spectrophotometric Method for Analysis of Metformin Hydrochloride. Indian Journal of Pharmaceutical Sciences, 71(1), 100-102.

- Mubeen, G., & Noor, K. (2009). Spectrophotometric Method for Analysis of Metformin Hydrochloride. Indian Journal of Pharmaceutical Sciences, 71(1), 100–102.

- Mubeen, G., et al. (n.d.). Spectrophotometric Method for Estimation of Metformin Hydrochloride. International Journal of ChemTech Research, 2(2), 793-796.

-

National Center for Biotechnology Information. (n.d.). Metformin Hydrochloride. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Wibowo, A., et al. (2019). Stability test of metformin hydrochloride in human plasma using HPLC-UV for the protocol of therapeutic drug monitoring of metformin. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mubeen, G., & Noor, K. (2009). Spectrophotometric Method for Analysis of Metformin Hydrochloride. ResearchGate. Retrieved January 14, 2026, from [Link]

- Rele, R. V. (2019). UV Spectrophotometric Estimation of Metformin hydrochloride by Area under Curve Methods in Bulk and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry, 12(1), 29-32.

-

U.S. Food and Drug Administration. (2007). Chemistry Review(s). Retrieved January 14, 2026, from [Link]

- Patel, M. J., et al. (2012). Development and Validation of UV Spectroscopic Method for the Determination of Metformin Hydrochloride in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 3(9), 3353-3356.

Sources

- 1. Metformin - Wikipedia [en.wikipedia.org]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Metformin Hydrochloride [dailymed.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Metformin Hydrochloride | C4H12ClN5 | CID 14219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metformin | C4H11N5 | CID 4091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metformin hydrochloride CAS#: 1115-70-4 [m.chemicalbook.com]

- 8. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. news-medical.net [news-medical.net]

- 11. Chemistry - Metformin Hydrochloride [metforminhclproject.weebly.com]

- 12. fip.org [fip.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Spectrophotometric Method for Analysis of Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ymerdigital.com [ymerdigital.com]

- 17. ajrconline.org [ajrconline.org]

- 18. lcms.cz [lcms.cz]

- 19. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. researchgate.net [researchgate.net]

- 24. asianpubs.org [asianpubs.org]

- 25. Metformin Hydrochloride | 1115-70-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Evolving Landscape of Biguanides: A Technical Guide to the Structural Analogs of Metformin and Their Biological Activities

Abstract

Metformin, a cornerstone in the management of type 2 diabetes for decades, has garnered renewed interest for its pleiotropic biological effects, including potential anticancer and anti-aging properties.[1][2] This has spurred significant research into its structural analogs, aiming to enhance therapeutic efficacy, broaden clinical applications, and mitigate side effects. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural analogs of metformin. We will explore their synthesis, delve into the intricate mechanisms of their biological activity, and elucidate the critical structure-activity relationships that govern their pharmacological profiles.

Introduction: The Metformin Archetype

Metformin (1,1-dimethylbiguanide) is a synthetic derivative of galegine, a natural product isolated from the plant Galega officinalis. Its primary clinical use is as a first-line antihyperglycemic agent.[2][3] The mechanism of action of metformin is multifaceted and not entirely elucidated, but key pathways have been identified.[4][5] A major target is the mitochondrial respiratory chain, specifically Complex I.[6][7][8][9][10] Inhibition of Complex I leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[4][11][12][13] Activated AMPK stimulates catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic pathways like gluconeogenesis and lipogenesis.[4][11][12]

Recent research has also highlighted a potential role for metformin in modulating the gut microbiome and its ability to inhibit mitochondrial glycerol-3-phosphate dehydrogenase, further contributing to its glucose-lowering effects.[4][14]

The First-Generation Analogs: Phenformin and Buformin

Historically, other biguanide derivatives, phenformin and buformin, were used as antidiabetic agents.[1][15] These compounds share the core biguanide structure but differ in their N-substituents. Phenformin possesses a phenylethyl group, while buformin has a butyl group.[16]

These structural modifications, particularly the increased lipophilicity of phenformin, lead to more potent inhibition of mitochondrial Complex I compared to metformin.[7][17] However, this increased potency is also associated with a higher risk of lactic acidosis, a serious metabolic complication that led to the withdrawal of phenformin and buformin from the market in many countries.[1][15] Despite their clinical discontinuation for diabetes, these analogs remain valuable research tools for understanding the mechanism of action of biguanides and have been investigated for their potent anticancer activities.[17][18]

Structure-Activity Relationships (SAR) of Biguanides

The biological activity of biguanides is intrinsically linked to their chemical structure. Key structural features that influence their potency and pharmacological profile include:

-

The Biguanide Moiety: The core biguanide structure is essential for activity. It is a strong base and exists as a cation at physiological pH, which is crucial for its interaction with cellular transporters and mitochondrial targets.

-

N-Substituents: The nature of the substituents on the nitrogen atoms significantly impacts the molecule's lipophilicity and, consequently, its potency and pharmacokinetics.

-

Lipophilicity: Increasing the lipophilicity of the N-substituent, as seen in phenformin, generally enhances the potency of mitochondrial Complex I inhibition.[7][17] This is attributed to improved cell membrane permeability and accumulation within the mitochondria.

-

Quantitative Structure-Activity Relationship (QSAR): Studies have shown a correlation between the logarithm of the partition coefficient (log P), a measure of lipophilicity, and the inhibitory activity of biguanides.[19]

-

-

Molecular Size and Shape: The overall size and shape of the molecule can influence its binding to target proteins and transporters.

Mechanism of Action: Beyond Glycemic Control

While the primary mechanism of action for metformin and its analogs involves mitochondrial Complex I inhibition and subsequent AMPK activation, a growing body of evidence points to a more complex and nuanced interplay of cellular effects.

Mitochondrial Complex I Inhibition

Biguanides are known to inhibit Complex I of the electron transport chain, though the precise binding site and inhibitory mechanism have been a subject of debate.[6][7][8][9] Recent cryo-electron microscopy studies have provided structural insights, revealing that biguanides bind within the quinone-binding channel of Complex I.[10] This inhibition disrupts the proton-pumping machinery, leading to reduced ATP production and an increase in the AMP/ATP ratio.[10] Interestingly, some studies suggest that biguanides selectively inhibit the "deactivated" state of Complex I, which may be more prevalent in pathological conditions like ischemia.[6][7]

AMPK Activation: The Central Metabolic Switch

The increase in the cellular AMP/ATP ratio is a potent activator of AMPK.[11][12][20] AMPK activation is a key event that mediates many of the downstream effects of biguanides.[11][13][21]

Caption: Metformin and its analogs activate AMPK via mitochondrial inhibition.

Anticancer Activity: A New Frontier

The discovery of metformin's ability to activate AMPK has opened avenues for its investigation as an anticancer agent.[22][23][24][25][26] The AMPK-mediated inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation, is a major contributor to the antiproliferative effects of biguanides.[22] Furthermore, some novel biguanide derivatives have been shown to induce cancer cell death by modulating other signaling pathways, such as the androgen receptor signaling pathway in prostate cancer.[22]

Other Biological Activities

Beyond their metabolic and anticancer effects, metformin and its analogs have been investigated for a range of other biological activities, including:

Novel Structural Analogs and Their Enhanced Biological Profiles

The limitations of first-generation biguanides have driven the development of novel structural analogs with improved efficacy and safety profiles. These efforts have focused on modifying the N-substituents to fine-tune the physicochemical properties and biological activity of the molecules.

IM176: A Potent Anticancer Derivative

IM176 is a novel biguanide derivative that has demonstrated more potent antiprostate cancer effects compared to metformin and phenformin.[22] Its mechanism of action involves the modulation of the AMPK-mTOR and androgen receptor signaling pathways.[22]

YB-004: A Bladder Cancer Targeting Analog

YB-004 is another novel biguanide derivative that exhibits potent antiproliferative activity in bladder cancer cells, reportedly with an activity approximately 3000 times greater than that of metformin.[24] This compound induces G0/G1 phase cell cycle arrest by reducing the expression of cyclin D1.[24]

Arylbiguanide Derivatives for Targeting the Tumor Microenvironment

Researchers have synthesized a series of arylbiguanide derivatives with the aim of developing antitumor drugs that target the energy metabolism of the tumor microenvironment.[26] Modifications to the arylbiguanide scaffold have yielded potent new compounds.[26]

Pharmacokinetics of Metformin and its Analogs

The pharmacokinetic profile of biguanides is a critical determinant of their therapeutic efficacy and safety.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Metformin is absorbed primarily from the small intestine.[30] Its oral bioavailability is moderate, in the range of 40-60%.

-

Distribution: Metformin is distributed to various tissues, with higher concentrations found in the liver, kidneys, and gastrointestinal tract.[31] It does not bind to plasma proteins.

-

Metabolism: Metformin is not metabolized in the body and is excreted unchanged in the urine.[5][31][32]

-

Excretion: The primary route of elimination for metformin is renal excretion through active tubular secretion.[31][32]

The pharmacokinetics of metformin analogs can vary significantly based on their lipophilicity. For instance, the more lipophilic phenformin is more readily absorbed and distributed into tissues compared to metformin.[8]

Role of Organic Cation Transporters (OCTs)

The transport of the hydrophilic metformin across cell membranes is dependent on organic cation transporters (OCTs).[30][31] Genetic variations in the genes encoding these transporters can influence the pharmacokinetics and therapeutic response to metformin.[30][31]

Experimental Protocols

Synthesis of Metformin Analogs

The industrial synthesis of metformin typically involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[16][29][33]

General Procedure for the Synthesis of N-substituted Biguanides:

-

Reactant Preparation: A primary or secondary amine (e.g., phenylethylamine for phenformin synthesis) is reacted with dicyandiamide.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent (e.g., ethanol) and may be heated to facilitate the reaction.[29]

-

Purification: The resulting biguanide salt is then purified by recrystallization or other chromatographic techniques.

Note: The specific reaction conditions, including temperature, reaction time, and purification methods, will need to be optimized for each specific analog.

In Vitro Assessment of Biological Activity

7.2.1. Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from a suitable cell line or tissue (e.g., rat liver) by differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing phosphate buffer, NADH, and a suitable electron acceptor (e.g., ubiquinone).

-

Measurement: The activity of Complex I is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[6][7]

-

Inhibition Studies: To determine the inhibitory effect of metformin analogs, the assay is performed in the presence of varying concentrations of the test compounds.

7.2.2. AMPK Activation Assay (Western Blot)

This method assesses the activation of AMPK by detecting the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., hepatocytes, muscle cells) and treat with metformin analogs for a specified period.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC.

-

Incubate with a suitable secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Caption: A typical workflow for assessing AMPK activation by Western Blot.

Data Summary

Table 1: Comparison of Biological Activities of Metformin and its Analogs

| Compound | Primary N-Substituent | Relative Potency (Complex I Inhibition) | Primary Biological Activities | Key Adverse Effects |

| Metformin | Two methyl groups | 1x | Antihyperglycemic, potential anticancer | Gastrointestinal intolerance |

| Phenformin | Phenylethyl group | ~10-50x > Metformin | Antihyperglycemic, potent anticancer | High risk of lactic acidosis |

| Buformin | Butyl group | ~5-10x > Metformin | Antihyperglycemic, anticancer | Increased risk of lactic acidosis |

| IM176 | Proprietary | > Metformin & Phenformin (in prostate cancer) | Potent antiprostate cancer | Under investigation |

| YB-004 | Proprietary | ~3000x > Metformin (in bladder cancer) | Potent antibladder cancer | Under investigation |

Note: Relative potencies are approximate and can vary depending on the assay system.

Conclusion and Future Directions

The field of biguanide research is experiencing a renaissance, driven by the expanding therapeutic potential of metformin and the development of novel, highly potent structural analogs. While the core mechanism of mitochondrial Complex I inhibition and subsequent AMPK activation remains a central theme, the discovery of additional molecular targets and signaling pathways continues to enrich our understanding of their diverse biological effects. The development of new analogs with enhanced potency and improved safety profiles holds immense promise for the treatment of a wide range of diseases, from metabolic disorders to cancer. Future research will likely focus on elucidating the precise molecular interactions of these compounds with their targets, optimizing their pharmacokinetic properties, and conducting rigorous preclinical and clinical evaluations to translate these promising findings into novel therapeutic strategies.

References

- Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides. Biochemistry.

- Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC - NIH.

- The Mechanism of Action of Biguanides: New Answers to a Complex Question - MDPI.

- Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 - PubMed. J Med Chem. 1979 Apr;22(4):359-66.

- Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria | Biochemical Journal | Portland Press. Biochem J. 2014; 462 (3): 475–487.

- Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC - PubMed Central.

- A structural basis for biguanide activity - PMC - PubMed Central - NIH.

- A novel biguanide derivative, IM176, induces prostate cancer cell death by modulating the AMPK-mTOR and androgen receptor signaling p

- Chemistry and Structure-Activity Relationships of Biguanides | Semantic Scholar.

- A Structural Basis for Biguanide Activity - PubMed - NIH.

- Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PubMed.

- Role of AMP-activated protein kinase in mechanism of metformin action - PMC. J Clin Invest. 2001 Oct;108(8):1167-74.

- Inhibition of Cyclin D1 by Novel Biguanide Derivative YB-004 Increases the Sensitivity of Bladder Cancer to Olaparib via.

- Molecular design and development of biguanide derivatives for...

- Structural modifications based on the aryl biguanide scaffold.

- A Structural Basis for Biguanide Activity | Request PDF - ResearchG

- AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PMC - NIH.

- Metformin - Wikipedia.

- Metformin, a biological and synthetic overview - PubMed. Bioorg Med Chem Lett. 2023 Apr 15;84:129241.

- The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC - NIH.

- Exploring the Next Generation of Metformin Deriv

- Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise - Preprints.org.

- Metformin | Mechanism of Action, Pharmacokinetics & Examples - Lesson - Study.com.

- Metformin: How a Widely Used Diabetes Medication Actually Works. Yale School of Medicine. 2022 Feb 28.

- Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the R

- Molecular mechanisms of action of metformin: latest advances and therapeutic implications. Signal Transduct Target Ther. 2023 Apr 4;8(1):143.

- Cellular mechanism of action of metformin - PubMed.

- Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H2S - PMC - NIH.

- Interesting Metformin-based Derivatives with Vers

- Total synthesis of metformin - The Science Snail. 2020 Aug 21.

- Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R p

- Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese P

- Buformin – Knowledge and References - Taylor & Francis.

- Mechanism of Action Pharmacokinetics - accessd

- Metformin, A Biological and Synthetic Overview | Request PDF - ResearchG

- Metformin Chemistry - News-Medical.Net.

- Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - Frontiers.

- (PDF)

- The Role of Metformin in the AMPK Signaling Pathway: A Technical Guide for Researchers - Benchchem.

- Metformin pathways: pharmacokinetics and pharmacodynamics - PMC - NIH.

- Clinical Pharmacokinetics of Metformin - Semantic Scholar.

- Clinical pharmacokinetics of metformin - PubMed.

Sources

- 1. Metformin, a biological and synthetic overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metformin - Wikipedia [en.wikipedia.org]

- 5. study.com [study.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]

- 14. Metformin: How a Widely Used Diabetes Medication Actually Works | Yale School of Medicine [medicine.yale.edu]

- 15. mdpi.com [mdpi.com]

- 16. preprints.org [preprints.org]

- 17. Phenformin inhibits growth and epithelial-mesenchymal transition of ErbB2-overexpressing breast cancer cells through targeting the IGF1R pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. AMPK Activation by Metformin Suppresses Abnormal Extracellular Matrix Remodeling in Adipose Tissue and Ameliorates Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A novel biguanide derivative, IM176, induces prostate cancer cell death by modulating the AMPK-mTOR and androgen receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijbs.com [ijbs.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. scilit.com [scilit.com]

- 29. researchgate.net [researchgate.net]

- 30. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 32. accessdata.fda.gov [accessdata.fda.gov]

- 33. Total synthesis of metformin - The Science Snail [sciencesnail.com]

An In-depth Technical Guide to the Novel Cellular Targets of 1-carbamimidoyl-2-methylguanidine;hydrochloride (Metformin)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-carbamimidoyl-2-methylguanidine;hydrochloride, universally known by its non-proprietary name metformin, is the most widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2][3] For decades, its primary mechanism of action was attributed to the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in hepatic glucose production.[2][4][5] This event alters the cellular energy status, increasing the AMP:ATP ratio and subsequently activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[2][5][6] While the significance of the mitochondrial complex I-AMPK axis is undisputed, a growing body of evidence reveals a more complex and multifaceted mechanism of action for metformin, involving numerous novel, AMPK-independent cellular targets and pathways.[3][7][8] This guide provides an in-depth exploration of these emerging targets, offering a valuable resource for researchers and drug development professionals seeking to leverage the full therapeutic potential of this remarkable molecule.

The Canonical Pathway: A Foundation for Discovery

The established mechanism of metformin action centers on its accumulation in the mitochondria, where it directly inhibits Complex I of the electron transport chain.[4][9] This inhibition curtails ATP synthesis, leading to an increase in the cellular AMP/ATP ratio and the activation of AMPK.[5][10] Activated AMPK then phosphorylates a multitude of downstream targets, culminating in the suppression of hepatic gluconeogenesis and the enhancement of peripheral glucose uptake.[6][8]

Canonical AMPK-dependent signaling pathway of metformin.

Emerging Frontiers: Novel Cellular Targets of Metformin

Recent investigations have unveiled a landscape of metformin action that extends far beyond AMPK. These novel targets offer exciting possibilities for repurposing metformin in a range of diseases, including cancer and neurodegenerative disorders.[11][12][13]

The Lysosomal Pathway: An AMPK-Independent Activation Mechanism

A groundbreaking discovery has identified a lysosomal pathway for metformin action that can activate AMPK independently of changes in cellular energy status.[1][14] This pathway is initiated by the binding of metformin to Presenilin Enhancer 2 (PEN2) , a subunit of the γ-secretase complex located on the lysosomal membrane.[1][15][16]

The binding of metformin to PEN2 induces a conformational change that promotes its interaction with ATP6AP1 , a component of the vacuolar-type H+-ATPase (v-ATPase).[1][17][15] This interaction inhibits v-ATPase activity, leading to the recruitment of the AXIN/LKB1 complex to the lysosomal surface, which in turn phosphorylates and activates AMPK.[1][18] This lysosomal-mediated AMPK activation is particularly significant as it occurs at lower, clinically relevant concentrations of metformin.[1]

Workflow for identifying novel metformin targets.

Experimental Protocol: Affinity-Based Proteomic Profiling of Metformin Targets

This protocol provides a generalized framework for the identification of metformin-binding proteins using a photoactive metformin probe.

1. Synthesis of a Photoactive Metformin Probe:

- A photoactivatable crosslinking group (e.g., a diazirine) and an affinity tag (e.g., biotin) are chemically conjugated to a metformin analog. The design of the probe is critical to ensure it retains the pharmacological properties of the parent compound.

2. Cell Culture and Lysate Preparation:

- Select a relevant cell line (e.g., hepatocytes, cancer cells) and culture to ~80% confluency.

- Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

- Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Probe Incubation and UV Crosslinking:

- Incubate the cell lysate with the photoactive metformin probe at a predetermined concentration (typically in the low micromolar range) for a specified time at 4°C to allow for target binding.

- As a negative control, incubate a separate aliquot of the lysate with an excess of free metformin to competitively inhibit the binding of the probe to its specific targets.

- Transfer the lysates to a UV crosslinking apparatus and irradiate with UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.

4. Affinity Purification of Probe-Target Complexes:

- Add streptavidin-conjugated magnetic beads to the crosslinked lysates and incubate to capture the biotinylated probe-protein complexes.

- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

- Elute the captured proteins from the beads using a denaturing elution buffer (e.g., containing SDS and β-mercaptoethanol).

5. Sample Preparation for Mass Spectrometry:

- Perform an in-solution or in-gel tryptic digest of the eluted proteins to generate peptides.

- Desalt and concentrate the peptides using C18 spin columns.

6. LC-MS/MS Analysis:

- Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).

7. Data Analysis and Target Identification:

- Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.

- Proteins that are significantly enriched in the probe-treated sample compared to the competitive inhibition control are considered potential metformin-binding proteins.

8. Target Validation:

- Validate the identified targets using orthogonal methods such as:

- Western Blotting: Confirm the presence of the identified protein in the affinity-purified eluate.

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity between metformin and the purified recombinant protein.

- Genetic Knockdown/Knockout (siRNA, CRISPR): Assess the functional consequence of depleting the target protein on metformin's cellular effects. [16]

Conclusion and Future Directions

The expanding landscape of metformin's cellular targets underscores its remarkable therapeutic versatility. While the inhibition of mitochondrial complex I and subsequent AMPK activation remain central to its mechanism, the discovery of novel targets such as PEN2 and REDD1 provides a more nuanced understanding of its pleiotropic effects. These findings open new avenues for drug development, with the potential to design novel therapies that selectively engage these pathways to treat a wide range of diseases, from metabolic disorders to cancer and neurodegeneration. Future research should focus on further elucidating the intricate interplay between these different signaling pathways and translating these fundamental discoveries into clinical applications.

References

- Mitochondrial targets of metformin-Are they physiologically relevant? - PubMed.

- PEN2: Metformin's new partner at lysosome - PMC - NIH.

- Role of Mitochondria in the Mechanism(s) of Action of Metformin - Frontiers.

- Metformin Lysosomal Targeting: A Novel Aspect to Be Investigated for Metformin Repurposing in Neurodegenerative Diseases? - MDPI.

- Cellular and molecular mechanisms of metformin: an overview. - STEMCELL Technologies.

- Low-dose metformin targets the lysosomal AMPK pathway through PEN2 - PubMed.

- Cellular and molecular mechanisms of metformin: an overview - PMC - PubMed Central.

- Mitochondrial Targeting of Metformin Enhances Its Activity against Pancreatic Cancer.

- Metformin in Cancer Therapy: A New Perspective for an Old Antidiabetic Drug?

- Metformin targets mitochondrial complex I to lower blood glucose levels - PubMed Central.

- New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC - NIH.

- (PDF) Metformin Activates AMPK through the Lysosomal Pathway - ResearchGate.

- Metformin, independent of AMPK, induces mTOR inhibition and cell-cycle arrest through REDD1. - Semantic Scholar.

- Prolonged metformin treatment leads to reduced transcription of Nrf2 and neurotrophic factors without cognitive impairment in older C57BL/6J mice - PMC.

- New mechanism of metformin action mediated by lysosomal presenilin enhancer 2.

- Metformin, Independent of AMPK, Induces mTOR Inhibition and Cell-Cycle Arrest through REDD1 | Cancer Research - AACR Journals.

- Metformin: update on mechanisms of action and repurposing potential.

- Inhibition of mTORC1 through ATF4-induced REDD1 and Sestrin2 expression by Metformin.

- Molecular mechanisms of action of metformin: latest advances and therapeutic implications.

- Metformin, independent of AMPK, induces mTOR inhibition and cell cycle arrest through REDD1 - AACR Journals.

- A lysosomal signalling pathway of AMPK activation by metformin. An... - ResearchGate.

- Screening Novel Molecular Targets of Metformin in Breast Cancer by Proteomic Approach.

- Effect of Metformin on Mitochondrial Pathways in Human Skeletal Muscle Cells | Diabetes.

- Screening Novel Molecular Targets of Metformin in Breast Cancer by Proteomic Approach.

- The Therapeutic Activities of Metformin: Focus on the Nrf2 Signaling Pathway and Oxidative Stress Amelioration - Bentham Science Publisher.

- Cellular and Molecular Mechanisms of Metformin Action - Oxford Academic.

- Metformin, independent of AMPK, induces mTOR inhibition and cell-cycle arrest through REDD1 - PubMed.

- The Therapeutic Activities of Metformin: Focus on the Nrf2 Signaling Pathway and Oxidative Stress Amelioration | Bentham Science Publishers.

- Low-dose metformin and PEN2-dependent lysosomal AMPK activation: benefits outnumber side effects - PMC - NIH.

- Repurposing metformin for cancer treatment: current clinical studies - Oncotarget.

- Multifaceted Mechanisms of Action of Metformin Which Have Been Unraveled One after Another in the Long History - PMC - PubMed Central.

- Metformin as an anti-cancer agent: actions and mechanisms targeting cancer stem cells - Oxford Academic.

- An energetic tale of AMPK-independent effects of metformin - JCI.

- Metformin suppresses Nrf2-mediated chemoresistance in hepatocellular carcinoma cells by increasing glycolysis - Aging-US.

- The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective - MDPI.

- Metformin, an Old Drug, Brings a New Era to Cancer Therapy - PMC - NIH.

- The mechanisms of action of metformin - PMC - NIH.

- Pre-treatment with metformin activates Nrf2 antioxidant pathways and inhibits inflammatory responses through induction of AMPK after transient global cerebral ischemia - PubMed.

- (PDF) Low-dose metformin targets the lysosomal AMPK pathway through PEN2.

- Metformin and Cancer: Solutions to a Real-World Evidence Failure | Diabetes Care.

- Metformin promotes PEN2 expression to attenuate microglia-mediated neurotoxicity induced by HIV-1 Tat - PubMed Central.

- The Effect of Metformin Treatment on the Circulating Proteome - medRxiv.

- Proteomic Analysis Reveals That Metformin Suppresses PSMD2, STIP1, and CAP1 for Preventing Gastric Cancer AGS Cell Proliferation and Migration - PubMed Central.

- Proteomic Analysis Reveals That Metformin Suppresses PSMD2, STIP1, and CAP1 for Preventing Gastric Cancer AGS Cell Proliferation and Migration | ACS Omega.

Sources

- 1. PEN2: Metformin’s new partner at lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Metformin: update on mechanisms of action and repurposing potential | The Diabetes Institute [institut-diabete.u-paris.fr]

- 4. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 5. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifaceted Mechanisms of Action of Metformin Which Have Been Unraveled One after Another in the Long History - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin targets mitochondrial complex I to lower blood glucose levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. New mechanism of metformin action mediated by lysosomal presenilin enhancer 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Low-dose metformin and PEN2-dependent lysosomal AMPK activation: benefits outnumber side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Low-dose metformin targets the lysosomal AMPK pathway through PEN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

exploratory studies of metformin for anti-aging research

An In-depth Technical Guide to Exploratory Studies of Metformin for Anti-Aging Research

Abstract